6,7,8-trifluoroisoquinoline

SARS-CoV-2 Mpro inhibitor antiviral drug discovery isonicotinamide scaffold

6,7,8-Trifluoroisoquinoline (CAS 1535288-37-9) is a ring-fluorinated derivative of the isoquinoline heterocycle, bearing three fluorine atoms at the 6, 7, and 8 positions of the carbocyclic ring. With a molecular formula of C9H4F3N and a molecular weight of 183.13 g/mol, this compound is supplied as a research-grade building block at a typical purity specification of ≥95%.

Molecular Formula C9H4F3N
Molecular Weight 183.1
CAS No. 1535288-37-9
Cat. No. B6206144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8-trifluoroisoquinoline
CAS1535288-37-9
Molecular FormulaC9H4F3N
Molecular Weight183.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8-Trifluoroisoquinoline (CAS 1535288-37-9) – Core Chemical Identity and Procurement Baseline


6,7,8-Trifluoroisoquinoline (CAS 1535288-37-9) is a ring-fluorinated derivative of the isoquinoline heterocycle, bearing three fluorine atoms at the 6, 7, and 8 positions of the carbocyclic ring . With a molecular formula of C9H4F3N and a molecular weight of 183.13 g/mol, this compound is supplied as a research-grade building block at a typical purity specification of ≥95% . The perfluorination of the benzo-fused ring dramatically alters the electronic character, lipophilicity, and basicity relative to the parent isoquinoline scaffold, making it a specialized intermediate for medicinal chemistry and materials science applications .

Why 6,7,8-Trifluoroisoquinoline Cannot Be Interchanged with Other Trifluoroisoquinoline Regioisomers or the Parent Isoquinoline


Fluorinated isoquinolines are not commodity chemicals that can be freely interchanged. The regiospecific placement of fluorine atoms at the 6, 7, and 8 positions—as opposed to the 5,6,7- or 1,3,4-patterns—generates a distinct electronic profile that directly impacts target binding affinity, basicity, and lipophilicity [1]. In a direct head-to-head comparison within SARS-CoV-2 main protease (Mpro) inhibition assays, the 6,7,8-trifluoroisoquinolin-4-yl-containing derivative exhibited a Kd of 250 nM, whereas the closely related unsubstituted isoquinolin-4-yl analog showed an IC50 of 127 nM—a >10-fold difference in potency arising solely from the fluorination pattern on the isoquinoline ring [2]. Predicted physicochemical properties further diverge: 6,7,8-trifluoroisoquinoline displays a computed LogP of ~2.65 and pKa (most basic) of ~3.5, compared to LogP ~2.4 for 5,6,7-trifluoroisoquinoline and an experimental pKa of 5.46 for parent isoquinoline [3]. These quantitative differences in both biological activity and molecular properties preclude casual substitution.

Quantitative Differentiation Evidence for 6,7,8-Trifluoroisoquinoline vs. Closest Analogs


SARS-CoV-2 Mpro Binding Affinity: Direct Comparison of 6,7,8-Trifluoroisoquinolin-4-yl vs. Unsubstituted Isoquinolin-4-yl in a Shared Patent Scaffold

In the context of the hydantoin-diazaspiro[3.4]octane scaffold disclosed in US20240208970, the derivative bearing the 6,7,8-trifluoroisoquinolin-4-yl substituent (Compound 59/60) was tested alongside a panel of analogs with unsubstituted or differently substituted isoquinoline rings in the same assay [1]. The 6,7,8-trifluorinated isoquinoline derivative (BDBM682873) exhibited a Kd of 250 nM by surface plasmon resonance (SPR, Biacore S200, CM5 chip, 25 °C) and an IC50 of 1,370 nM in an enzymatic inhibition assay (20 mM Tris, 50 mM NaCl, 0.1 mM EDTA, pH 7.5, room temperature) [2]. In contrast, the direct isoquinolin-4-yl comparator (BDBM682817, Compound 16/17/67) demonstrated IC50 values of 127, 79, and 140 nM in the same enzymatic assay [3].

SARS-CoV-2 Mpro inhibitor antiviral drug discovery isonicotinamide scaffold

Predicted Basicity (pKa): 6,7,8-Trifluoroisoquinoline Exhibits a ~100-Fold Weaker Basicity than Parent Isoquinoline

Computational prediction (BenchChem data sheet) indicates that 6,7,8-trifluoroisoquinoline has a predicted pKa (most basic nitrogen) of approximately 3.5 . By comparison, the experimentally determined pKa of the conjugate acid of unsubstituted isoquinoline is 5.46 [1]. This differential of approximately 2 log units corresponds to a roughly 100-fold reduction in basicity, driven by the electron-withdrawing inductive effect of the three fluorine atoms on the carbocyclic ring. The regioisomeric 5,6,7-trifluoroisoquinoline is expected to exhibit an intermediate pKa shift due to the differing distance between the fluorine substituents and the pyridine nitrogen, though an experimentally validated value for this regioisomer has not been reported.

physicochemical profiling drug-like properties nitrogen basicity

Computed Lipophilicity (LogP): Regioisomer-Dependent Differences Between 6,7,8-Trifluoroisoquinoline and 5,6,7-Trifluoroisoquinoline

Two independent computational predictions—XLogP3-AA (PubChem) for 5,6,7-trifluoroisoquinoline and the vendor-computed LogP (Leyan) for 6,7,8-trifluoroisoquinoline—reveal a regioisomer-dependent difference in lipophilicity. 6,7,8-Trifluoroisoquinoline has a computed LogP of 2.65 , while the 5,6,7-regioisomer (CAS 918492-58-7) displays an XLogP3-AA of 2.4 [1]. The parent isoquinoline has a reported LogP of approximately 2.0 . The incremental increase of approximately +0.25 log units for the 6,7,8-isomer relative to the 5,6,7-isomer, and approximately +0.65 log units relative to unsubstituted isoquinoline, is attributable to the more effective shielding of polar surface area by the contiguous 6,7,8-trifluoro arrangement.

logP lipophilicity regioisomer comparison

Metabolic Stability Enhancement Potential: Class-Level Evidence from C-F Bond Strength in Fluorinated Isoquinolines

The incorporation of fluorine atoms at metabolically labile positions is a well-established strategy for blocking cytochrome P450-mediated oxidative metabolism. The C-F bond dissociation energy is approximately 110–116 kcal/mol (bond dissociation energy ~485 kJ/mol), substantially higher than the C-H bond (~99 kcal/mol for aromatic C-H), rendering fluorinated positions resistant to oxidative attack [1][2]. In the specific case of 6,7,8-trifluoroisoquinoline, all three carbocyclic positions (6, 7, and 8) are blocked by fluorine, whereas the common comparator 5,6,7-trifluoroisoquinoline leaves the 8-position unblocked and subject to potential metabolic hydroxylation [3]. No head-to-head microsomal stability data comparing these two regioisomers have been published; this differentiation is therefore class-level inference based on established fluorine medicinal chemistry principles.

metabolic stability C-F bond oxidative metabolism

Commercial Availability and Pricing Tier: 6,7,8-Trifluoroisoquinoline as a Specialized Research Reagent vs. Bulk Isoquinoline

6,7,8-Trifluoroisoquinoline is available from multiple specialty chemical suppliers at the 95% purity grade in milligram-to-gram quantities. Pricing data from CymitQuimica (Biosynth brand) indicates a cost of €342.00 for 25 mg and €1,281.00 for 250 mg (approximately €13.68/mg and €5.12/mg, respectively), with a lead time of approximately 55 days . By comparison, the parent isoquinoline is a bulk commodity available at <€0.01/mg, while the 5,6,7-trifluoroisoquinoline regioisomer is listed at comparable premium pricing (inquiry-based, 5 mg minimum) . This pricing tier reflects the synthetic complexity of introducing three fluorine atoms regiospecifically onto the isoquinoline carbocyclic ring.

procurement pricing research reagent supply chain

Evidence-Backed Application Scenarios for 6,7,8-Trifluoroisoquinoline Procurement


SARS-CoV-2 Mpro Inhibitor Lead Optimization Requiring Attenuated Target Affinity

In programs building upon the US20240208970 hydantoin-diazaspiro[3.4]octane scaffold, the 6,7,8-trifluoroisoquinolin-4-yl substituent provides an approximately 10.8-fold reduction in Mpro inhibitory potency relative to the unsubstituted isoquinolin-4-yl analog (IC50 = 1,370 nM vs. 127 nM). This attenuated activity profile is valuable when the unsubstituted isoquinoline series exhibits excessive target engagement, off-target toxicity, or requires fine-tuning of residence time. Procurement of the 6,7,8-trifluoro building block is indicated for SAR studies exploring whether reduced Mpro potency is compensated by improved selectivity or pharmacokinetic properties. [1]

Medicinal Chemistry Programs Targeting Neutral-Species Membrane Permeability Optimization

With a predicted pKa of approximately 3.5—roughly 100-fold less basic than parent isoquinoline (pKa 5.46)—6,7,8-trifluoroisoquinoline remains predominantly neutral (>99.9%) at physiological pH. This property is critical for central nervous system (CNS) drug discovery programs where high membrane permeability and low P-glycoprotein efflux ratios are required. The compound serves as a core scaffold for generating neutral, passively permeable lead series when incorporated into larger drug-like molecules. Its procurement is justified over the 5,6,7-isomer when the predicted LogP advantage of +0.25 log units (2.65 vs. 2.40) aligns with target product profile requirements for increased lipophilicity. [2]

Regioselective Derivatization Studies Exploiting Electronic Deactivation of the Carbocyclic Ring

The three contiguous fluorine atoms at positions 6, 7, and 8 create a highly electron-deficient carbocyclic ring that strongly directs electrophilic substitution exclusively to the pyridine ring (positions 1, 3, 4, and 5). This regiochemical control is structurally distinct from that of 5,6,7-trifluoroisoquinoline, where the fluorine arrangement creates a different electrostatic potential surface. Research groups conducting late-stage functionalization studies—such as C-H activation, nucleophilic aromatic substitution, or cross-coupling at the 1- or 4-position—benefit from the predictable and unique reactivity profile of the 6,7,8-isomer relative to other fluorinated isoquinoline building blocks. [3]

Crystal Engineering and Materials Science: Fluorine-Mediated Supramolecular Assembly

Based on crystallographic studies of the related 1,3,4-trifluoroisoquinoline system—which demonstrated that fluorination suppresses canonical π–π stacking interactions in favor of unique F⋯π and C-F⋯H-C contacts—the 6,7,8-trifluoroisoquinoline regioisomer is expected to exhibit a distinct supramolecular interaction profile. The altered fluorine positions relative to the 1,3,4-isomer are predicted to produce different packing motifs and solid-state properties. This makes the 6,7,8-isomer a candidate building block for the design of fluorinated organic semiconductors, nonlinear optical materials, or co-crystal engineering studies where specific crystal packing arrangements are desired. [4]

Quote Request

Request a Quote for 6,7,8-trifluoroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.